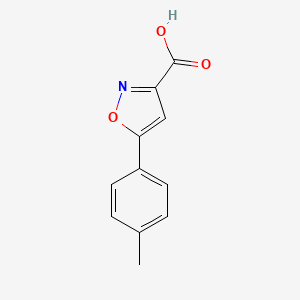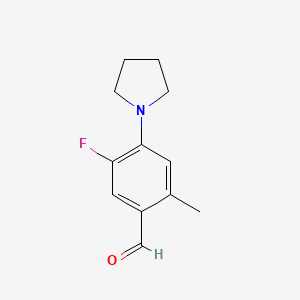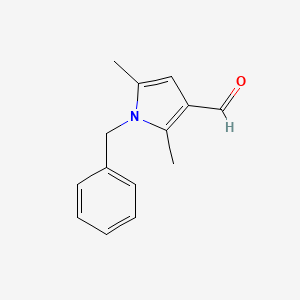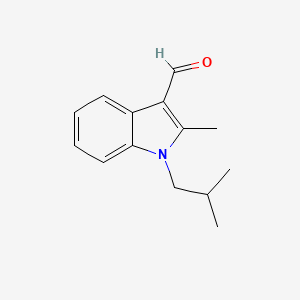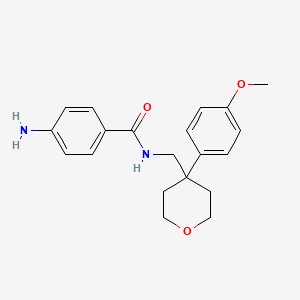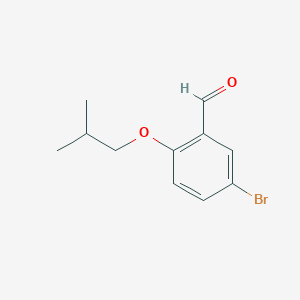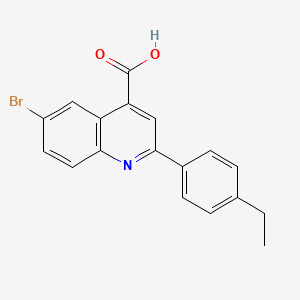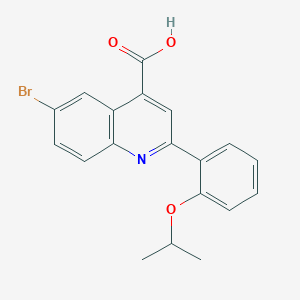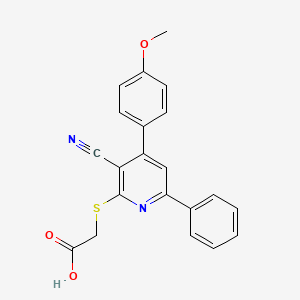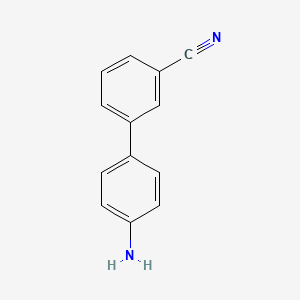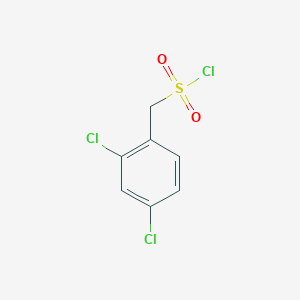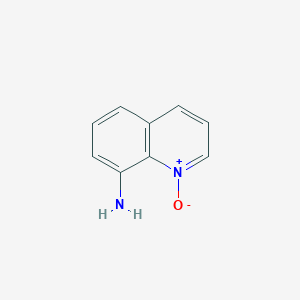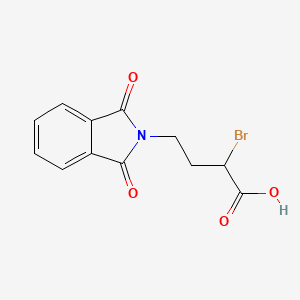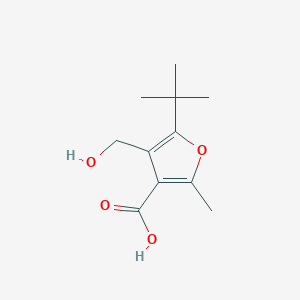
5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid involves several key steps, including the reduction of acetoxymethyl derivatives leading to bis(hydroxymethyl)furans, and the subsequent reaction with nucleophiles to form bis(phosphonomethyl)furans (Pevzner, 2002). Additionally, halomethyl derivatives undergo bromination and are transformed into valuable organophosphorus derivatives through reactions with secondary amines and sodium butanethiolate (Pevzner, 2003).
Molecular Structure Analysis
The molecular structure of 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid and its derivatives is characterized by the presence of a tert-butyl group which significantly affects the compound's reactivity and properties. NMR spectroscopy studies reveal the downfield shift of substituent signals adjacent to the tert-butyl group, indicating the steric influence of the bulky group on the molecular structure (Pevzner, 2002).
Chemical Reactions and Properties
The chemical reactivity of derivatives shows a varied response to different nucleophilic agents, demonstrating the compound's versatile chemical behavior. Notably, the presence of a tert-butyl group alongside halomethyl or phosphonomethyl groups allows for a wide range of substitution reactions that yield numerous organophosphorus derivatives (Pevzner, 2003).
Physical Properties Analysis
The physical properties of 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid derivatives are influenced by the compound's molecular structure. The bulky tert-butyl group and the presence of hydroxymethyl and phosphonomethyl groups contribute to the compound's solubility, melting point, and boiling point, though specific data on these physical properties require further experimental determination.
Chemical Properties Analysis
The compound exhibits a broad range of chemical properties, including reactivity towards nucleophilic substitution and the ability to undergo phosphorylation and halogenation reactions. These properties are essential for the synthesis of various organophosphorus compounds and for further functionalization of the furan ring (Pevzner, 2003).
Aplicaciones Científicas De Investigación
-
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound could potentially be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Chemical Properties and Potential Applications
- Scientific Field : Material Science
- Application Summary : The compound, with CAS Number: 462068-43-5, has potential applications in various scientific fields due to its chemical properties .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these potential applications were not specified in the source .
-
Proteomics Research
- Scientific Field : Biochemistry
- Application Summary : The compound is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these potential applications were not specified in the source .
-
Synthesis of 5-Ethoxymethylfurfural
- Scientific Field : Green Chemistry
- Application Summary : The compound could potentially be used in the synthesis of 5-ethoxymethylfurfural (EMF) from biomass-derived 5-hydroxymethylfurfural (HMF) over a sulfonated organic polymer catalyst . EMF has been identified as a potential next-generation biodiesel candidate to improve and replace current petroleum-based fuels .
- Methods of Application : The etherification of HMF to EMF was carried out under solvent-free conditions . The catalyst used was a functionalized porous organic polymer bearing sulfonic acid groups .
- Results or Outcomes : The catalyst exhibited efficient catalytic activity with 99.8% HMF conversion and 87.5% EMF yield within 30 min at 110 °C . The used catalyst was readily recovered by filtration and remained active in recycle runs .
-
Proteomics Research
- Scientific Field : Biochemistry
- Application Summary : The compound is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these potential applications were not specified in the source .
-
Synthesis of 5-Ethoxymethylfurfural
- Scientific Field : Green Chemistry
- Application Summary : The compound could potentially be used in the synthesis of 5-ethoxymethylfurfural (EMF) from biomass-derived 5-hydroxymethylfurfural (HMF) over a sulfonated organic polymer catalyst . EMF has been identified as a potential next-generation biodiesel candidate to improve and replace current petroleum-based fuels .
- Methods of Application : The etherification of HMF to EMF was carried out under solvent-free conditions . The catalyst used was a functionalized porous organic polymer bearing sulfonic acid groups .
- Results or Outcomes : The catalyst exhibited efficient catalytic activity with 99.8% HMF conversion and 87.5% EMF yield within 30 min at 110 °C . The used catalyst was readily recovered by filtration and remained active in recycle runs .
Propiedades
IUPAC Name |
5-tert-butyl-4-(hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-8(10(13)14)7(5-12)9(15-6)11(2,3)4/h12H,5H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSKGVGFTCCVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C(C)(C)C)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345084 | |
| Record name | 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |
CAS RN |
462068-43-5 | |
| Record name | 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)
